Methyl 3-iodo-8-methoxyquinoline-6-carboxylate
Description
Properties
Molecular Formula |
C12H10INO3 |
|---|---|
Molecular Weight |
343.12 g/mol |
IUPAC Name |
methyl 3-iodo-8-methoxyquinoline-6-carboxylate |
InChI |
InChI=1S/C12H10INO3/c1-16-10-5-8(12(15)17-2)3-7-4-9(13)6-14-11(7)10/h3-6H,1-2H3 |
InChI Key |
JTJNLACVHLKMPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)C(=O)OC)C=C(C=N2)I |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of methyl 3-iodo-8-methoxyquinoline-6-carboxylate generally proceeds via:
- Construction of the quinoline core with appropriate substituents (methoxy at 8-position, carboxylate at 6-position).
- Introduction of the iodine atom selectively at the 3-position.
- Esterification to form the methyl carboxylate group.
This approach often relies on classical quinoline synthesis methods such as the Vilsmeier-Haack formylation, nucleophilic substitution, and halogenation reactions under controlled conditions.
Preparation of the Quinoline Core with Methoxy and Carboxylate Groups
One reliable route to the quinoline scaffold bearing methoxy and carboxylate substituents involves:
- Starting from o-methoxyacetanilide or related methoxy-substituted anilines.
- Employing the Vilsmeier-Haack reaction using phosphoryl chloride and dimethylformamide to form 8-methoxyquinoline-3-carbaldehyde intermediates.
- Subsequent transformations convert the aldehyde to the carboxylate ester at the 6-position through Erlenmeyer-Plöchl azlactone chemistry or related condensation and methanolysis steps.
This method was exemplified in the synthesis of related quinoline derivatives, where the Vilsmeier-Haack reaction yielded key chloro- or formyl-substituted quinolines in moderate to good yields (~50%) with crystalline intermediates suitable for further functionalization.
Esterification to Methyl Carboxylate
The carboxylate group at the 6-position is typically introduced or converted into the methyl ester via:
- Direct esterification of the corresponding carboxylic acid using methanol and acid catalysis.
- Transesterification reactions from other ester forms.
- Methanolysis of intermediate azlactones or related lactone species.
These steps are generally conducted under reflux with acid catalysts such as sulfuric acid or p-toluenesulfonic acid to ensure complete conversion to the methyl ester.
One-Pot Synthesis Approaches
Recent advances include one-pot synthetic methods that combine multiple steps, such as quinoline ring formation, substitution, and esterification in a single reaction vessel. For example, WO2015198349A1 describes a one-pot synthesis of 3-substituted quinoline carboxylates, which could be adapted to prepare this compound by selecting appropriate starting materials and halogenation reagents.
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Typical Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Quinoline core formation | Vilsmeier-Haack formylation | Phosphoryl chloride, DMF, 0-85 °C, 42 h | ~50% | Starting from o-methoxyacetanilide |
| Conversion to carboxylate | Azlactone formation + methanolysis | Acetic anhydride, sodium acetate, methanol reflux | 30-40% | Provides 6-carboxylate ester group |
| Iodination at 3-position | Electrophilic aromatic substitution or halogen exchange | Iodine reagent, polar aprotic solvent, moderate heat | Variable | Selectivity critical, solvent choice important |
| Esterification to methyl ester | Acid-catalyzed esterification | Methanol, acid catalyst, reflux | High | Final step to methyl ester formation |
Research Findings and Analytical Data
- Spectroscopic characterization (NMR, HRMS) confirms the substitution pattern and purity of intermediates and final product.
- Single-crystal X-ray diffraction has been used to verify the structure of key intermediates such as 8-methoxyquinoline-3-carbaldehyde.
- Reaction kinetics indicate that solvent polarity and temperature significantly influence halogenation efficiency and selectivity.
- Mechanistic studies suggest that the electrophilic iodine species preferentially attack the activated 3-position due to resonance stabilization by the quinoline nitrogen and methoxy group.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-8-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using suitable reagents.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of different quinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .
Scientific Research Applications
Methyl 3-iodo-8-methoxyquinoline-6-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-iodo-8-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 3-iodo-8-methoxyquinoline-6-carboxylate with key analogs, highlighting substituent positions, molecular properties, and applications:
Key Research Findings
Iodine Position and Reactivity
- The iodine at position 3 in the target compound offers distinct reactivity compared to the 6-iodo substituent in Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate . Position 3 is more sterically accessible for Suzuki-Miyaura or Ullmann coupling reactions, enabling selective derivatization.
Ester Group Effects
- However, ethyl esters may confer greater metabolic stability due to slower hydrolysis .
Methoxy Group Influence
- The 8-methoxy group in the target compound and Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate improves solubility in polar solvents.
Isoquinoline vs. Quinoline Core
- Methyl 6-fluoroisoquinoline-8-carboxylate , an isoquinoline derivative, exhibits a shifted nitrogen position, altering electronic distribution and binding interactions compared to quinoline-based compounds. This structural difference may favor interactions with specific enzyme active sites.
Biological Activity
Methyl 3-iodo-8-methoxyquinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 343.12 g/mol. The compound features a quinoline ring with an iodine atom at the 3-position, a methoxy group at the 8-position, and a carboxylate group at the 6-position. These functional groups contribute to its unique chemical properties and biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. The compound has been tested against various bacterial strains, showing significant inhibition of growth. The mechanism of action is believed to involve interference with bacterial enzyme systems or cell membrane integrity, although specific targets remain to be fully elucidated.
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. For instance, preliminary investigations have shown that this compound can inhibit the proliferation of cancer cell lines, including those derived from breast and liver cancers. The observed cytotoxic effects are attributed to the compound's ability to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and death .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Interaction : It could interact with cellular receptors that regulate growth and apoptosis.
- DNA Interaction : The iodine atom in its structure may facilitate interactions with DNA, leading to disruption of replication processes in cancer cells.
Synthesis Methods
The synthesis of this compound typically involves iodination reactions followed by esterification processes. Common methods include:
- Iodination : Iodination of methyl 3-methoxyquinoline-6-carboxylate using iodine sources under controlled conditions.
- Esterification : Conversion of the resultant acid to the corresponding methyl ester using alcohols and acid catalysts.
Case Studies and Research Findings
Several studies have documented the biological activity of related quinoline derivatives, providing insights into structure-activity relationships (SAR):
| Compound | Activity | IC50 Value | Reference |
|---|---|---|---|
| This compound | Anticancer | Not specified | |
| Ethyl 3-Iodo-8-Methoxyquinoline-6-Carboxylate | Antimicrobial | Not specified | |
| Coumarin Derivatives | Anticancer | IC50 = 2.3 µM |
These findings suggest that modifications to the quinoline structure can significantly influence biological activity, indicating potential avenues for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
